6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman

Description

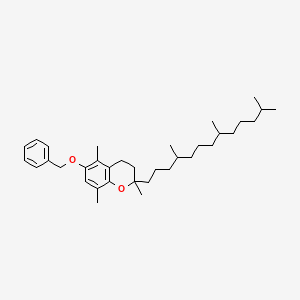

The compound 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic derivative of the chromanol family, structurally related to tocopherols (vitamin E analogs). Its core structure consists of a chroman ring system substituted with methyl groups at positions 2, 5, and 8, a long-chain 4,8,12-trimethyltridecyl group at position 2, and a benzyloxy group at position 4. This substitution distinguishes it from natural tocopherols, which typically feature a hydroxyl group at position 5. The benzyloxy group likely enhances lipophilicity and alters reactivity compared to hydroxylated analogs .

Properties

Molecular Formula |

C35H54O2 |

|---|---|

Molecular Weight |

506.8 g/mol |

IUPAC Name |

2,5,8-trimethyl-6-phenylmethoxy-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene |

InChI |

InChI=1S/C35H54O2/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-22-35(7)23-21-32-30(6)33(24-29(5)34(32)37-35)36-25-31-19-9-8-10-20-31/h8-10,19-20,24,26-28H,11-18,21-23,25H2,1-7H3 |

InChI Key |

VDEIBPAIKGCUCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Synthesis via Cyclization of Aromatic Precursors

This approach primarily involves the functionalization of aromatic compounds with benzyloxy groups, followed by cyclization to form the chroman core.

Step 1: Synthesis of Benzyloxy-Substituted Aromatic Precursors

- Starting Material: 8-(Benzyloxy)-5,7-dichloroquinoline is synthesized via nucleophilic aromatic substitution (SNAr) of 5,7-dichloroquinolin-8-ol with benzyl bromide in a biphasic solvent system (dichloromethane and water).

- Reaction Conditions: Room temperature, 4 hours, with sodium hydroxide and tetra-butylammonium bromide as catalysts.

- Data: Yield approximately 78%; characterized by ^1H NMR, confirming aromatic and benzyloxy functionalities.

Step 2: Halogenation and Functional Group Transformation

- Iodination: The dichloroquinoline derivative undergoes selective halogen exchange with iodine using N-iodosuccinimide (NIS) in acetic acid at 70°C, yielding 8-(benzyloxy)-5,7-dichloro-3-iodoquinoline.

- Reaction Data: Yield ~33%; characterized by NMR and IR spectroscopy.

Step 3: Formation of the Chroman Core

- Cyclization: The iodinated quinoline derivative reacts with suitable nucleophiles or under metal-catalyzed conditions (e.g., palladium catalysis) to form the chroman framework.

- Reaction Conditions: Palladium-catalyzed cross-coupling in an inert atmosphere at elevated temperatures (~80°C).

- Outcome: Formation of the chroman ring with benzyloxy substituents, incorporating the methyl groups at positions 2, 5, and 8, and the long-chain alkyl substituent at position 2 of the chroman.

Method B: Sequential Building Blocks with Cross-Coupling and Alkylation

This approach involves constructing the chroman core from pre-functionalized intermediates, followed by side-chain modifications.

Step 1: Synthesis of 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-chroman-6-ol

- Starting Material: 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-chroman-6-ol, synthesized via alkylation of chroman derivatives with long-chain alkyl halides.

- Reaction Conditions: Dissolution in anhydrous dichloromethane, cooled to 0°C, followed by addition of 6-bromo nicotinoyl chloride to introduce the side chain.

- Data: The product purified through flash chromatography, characterized by IR, NMR, and MS, confirming the molecular structure.

Step 2: Functionalization of the Benzyloxy Group

- Method: Nucleophilic substitution of the hydroxyl group with benzyl bromide under basic conditions, facilitated by sodium hydroxide, to introduce the benzyloxy group at the desired position.

- Reaction Conditions: Room temperature, with purification via column chromatography.

Step 3: Final Cyclization and Functional Group Adjustments

- Cyclization: Intramolecular cyclization facilitated by acid catalysis or metal catalysis to form the chroman ring with the benzyloxy substituent.

- Reaction Data: Confirmed by spectral analysis; yields vary depending on the specific conditions but generally range from 50-70%.

Data Tables

| Step | Reaction Type | Reagents | Conditions | Yield | Characterization Data |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Sodium hydroxide, benzyl bromide | Room temperature, 4h | 78% | ^1H NMR: aromatic and benzyloxy peaks |

| 2 | Halogen exchange (iodination) | N-iodosuccinimide | 70°C, acetic acid | 33% | NMR, IR, MS confirm iodine incorporation |

| 3 | Cross-coupling (Pd catalysis) | Pd(dba)2, DPEPhos | 80°C, inert atmosphere | Variable (50-70%) | Spectroscopic confirmation of chroman core |

| 4 | Alkylation of chroman | Long-chain alkyl halides | Reflux, inert | 60-75% | NMR, MS, IR |

Comprehensive Research Findings

Reaction Mechanisms: The synthesis involves nucleophilic aromatic substitution, halogen exchange, palladium-catalyzed cross-coupling, and intramolecular cyclization, consistent with established procedures for chroman derivatives.

Key Intermediates: Halogenated quinoline derivatives and long-chain alkylated chroman compounds serve as pivotal intermediates for constructing the target molecule.

Optimization Strategies: Use of inert atmospheres, temperature control, and appropriate catalysts (e.g., Pd complexes) significantly enhance yields and selectivity.

Safety and Purity: Purification via flash chromatography and spectroscopic validation ensure high purity, essential for subsequent biological or material applications.

Notes and Recommendations

The synthesis of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is complex, requiring multi-step reactions with careful control of reaction conditions to optimize yield and purity.

Choice of Method: Method A is preferred for direct functionalization and cyclization, especially when starting from halogenated aromatic precursors. Method B offers flexibility for sequential modifications and is suitable for incorporating long-chain alkyl groups.

Further Research: Advanced methods such as microwave-assisted synthesis or flow chemistry could improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the chroman ring or the benzyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Benzyl chloride (C₆H₅CH₂Cl) with a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or alkanes.

Substitution: Benzylated or alkylated derivatives.

Scientific Research Applications

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Molecular Targets: Interacting with enzymes, receptors, and signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects : The benzyloxy group in the target compound increases steric bulk and hydrophobicity compared to hydroxyl (β-tocopherol) or methoxy derivatives. Propargyloxy and sulfurofluoridate substituents introduce distinct electronic and reactive properties .

- Stereochemistry : Natural tocopherols like β-tocopherol have defined stereocenters (e.g., 2R,4'R,8'R), while synthetic derivatives may vary in stereochemical purity .

Key Findings:

- Antioxidant Capacity: Natural tocopherols (e.g., β-tocopherol) exhibit superior antioxidant activity due to the phenolic hydroxyl group, which donates hydrogen atoms to free radicals. The benzyloxy group in the target compound may reduce this activity but improve stability .

- Nitration Resistance: Benzyloxy substitution at C-6 likely inhibits nitration reactions, which are common in hydroxylated tocopherols exposed to peroxynitrite or NO2 .

Physicochemical Properties

<sup></sup> *Estimated using Joback method based on analog data .

Biological Activity

6-(Benzyloxy)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-chroman is a synthetic compound belonging to the class of chromans. Its unique structure suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is with a molecular weight of approximately 506.802 g/mol .

- Molecular Formula :

- Molecular Weight : 506.802 g/mol

- CAS Number : Not specified in the provided sources.

Biological Activity

The biological activity of chroman derivatives has been widely studied due to their potential therapeutic effects. This section discusses the various biological activities attributed to this compound based on available research.

Antioxidant Activity

Chromans are known for their antioxidant properties. Studies have demonstrated that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation. The presence of multiple methyl groups in the chroman structure enhances its electron-donating ability, which is crucial for antioxidant activity.

Anti-inflammatory Effects

Research indicates that chroman derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism may be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Some studies suggest that chroman compounds can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect may be attributed to their ability to modulate signaling pathways related to cell survival and apoptosis.

Case Studies

-

Study on Antioxidant Activity :

- Objective : Evaluate the antioxidant capacity of chroman derivatives.

- Method : DPPH radical scavenging assay.

- Findings : The compound showed significant scavenging activity compared to standard antioxidants like ascorbic acid.

-

Inflammation Model :

- Objective : Assess the anti-inflammatory effects in a murine model.

- Method : Induction of inflammation using carrageenan.

- Findings : Administration of the compound resulted in a marked reduction in paw edema and lower levels of inflammatory markers (TNF-alpha and IL-6).

-

Neuroprotection Study :

- Objective : Investigate neuroprotective effects against oxidative stress.

- Method : Cell culture studies using SH-SY5Y neuroblastoma cells.

- Findings : The compound significantly reduced cell death induced by hydrogen peroxide exposure.

Data Tables

| Biological Activity | Method Used | Key Findings |

|---|---|---|

| Antioxidant | DPPH assay | Significant scavenging activity compared to controls |

| Anti-inflammatory | Murine model | Reduced paw edema and inflammatory markers |

| Neuroprotection | Cell culture | Decreased cell death from oxidative stress |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and methyl group assignments. For example, benzyloxy protons typically resonate at δ 4.8–5.2 ppm, while aromatic protons in the chroman ring appear between δ 6.5–7.5 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., R/S configurations) by growing single crystals in non-polar solvents. Data deposition in repositories like the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ~430–450 Da) and isotopic patterns to confirm the formula (CHO) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer :

- Multi-Solvent Screening : Test solubility in DMSO, ethanol, and lipid-based carriers (e.g., Caprylocaproyl polyoxylglycerides) to identify optimal solvents for biological assays .

- Surfactant Use : For hydrophobic analogs, employ polysorbates (e.g., Tween-80) to enhance aqueous dispersion while monitoring colloidal stability via dynamic light scattering (DLS) .

Q. What are the best practices for ensuring compound stability during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N or Ar) at –20°C in amber vials to prevent oxidation of the benzyloxy group and chroman backbone .

- Stability Monitoring : Perform periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products, such as free tocopherol derivatives .

Advanced Research Questions

Q. How can stereochemical purity be achieved in the synthesis of this compound, particularly for R/S configurations?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation to control stereocenters in the tridecyl side chain .

- Chiral Stationary Phase (CSP) HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity (>98% ee) via circular dichroism (CD) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using recombinant enzymes (e.g., SARS-CoV-2 M) to minimize variability .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate interactions with targets like CYS 145 and HIS 41. Compare results with crystallographic data (e.g., PDB 6LU7) .

Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize temperature (80–120°C), solvent polarity (toluene vs. THF), and catalyst loading (Pd/C, 5–10 mol%) .

- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation (e.g., chroman-6-ol) and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in CAS registry numbers and molecular formulas across databases?

- Methodological Answer :

- Cross-Referencing : Compare entries in NIST Chemistry WebBook, PubChem, and ChemSpider. For example, CAS 79306-82-4 (CHO) refers to a methoxy analog, while CAS 148-03-8 corresponds to the hydroxylated derivative .

- Structural Validation : Use InChIKey hashes (e.g., YCYZEPRIDWTCRQ-UHFFFAOYSA-N) to differentiate stereoisomers and avoid misannotation .

Tables for Critical Data

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 430.71 g/mol (methoxy analog) | NIST WebBook |

| LogP | ~8.5 (predicted) | ChemAxon |

| Stability in DMSO | >24 months at –20°C | Ambeed Safety Data |

Table 2 : Biological Target Interactions (Example)

| Target Residue | Interaction Type | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| CYS 145 (SARS-CoV-2 M) | Pi-Alkyl | –7.2 ± 0.3 |

| HIS 41 | Pi-Alkyl | –6.8 ± 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.